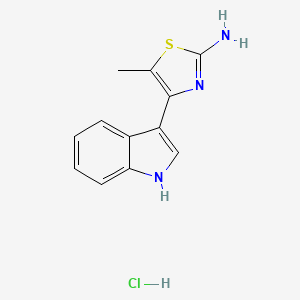

4-(1H-Indol-3-yl)-5-methyl-thiazol-2-ylamine hydrochloride

Description

4-(1H-Indol-3-yl)-5-methyl-thiazol-2-ylamine hydrochloride is a heterocyclic compound combining indole and thiazole moieties. The indole scaffold is substituted at the 3-position with a 5-methyl-thiazol-2-ylamine group, and the hydrochloride salt enhances its solubility for pharmaceutical applications. For example, intermediates such as ethyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate (2) and subsequent coupling with amines via EDC/HOBt or acid chloride methods are critical steps in forming structurally related carboxamides .

Properties

IUPAC Name |

4-(1H-indol-3-yl)-5-methyl-1,3-thiazol-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3S.ClH/c1-7-11(15-12(13)16-7)9-6-14-10-5-3-2-4-8(9)10;/h2-6,14H,1H3,(H2,13,15);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBIWIPYWWDDAMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)N)C2=CNC3=CC=CC=C32.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Indole Acylation with α-Chloropropionyl Chloride

The synthesis begins with the acylation of indole at the 3-position using α-chloropropionyl chloride. This step introduces the methyl group critical for the final thiazole structure. Under anhydrous conditions, indole reacts with α-chloropropionyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) or in dimethylformamide (DMF) at 0–25°C. The reaction yields 3-(α-chloropropionyl)-1H-indole (3p–q ) as a key intermediate.

Reaction Conditions

-

Solvent : DMF or dichloromethane

-

Temperature : 0°C to room temperature

-

Time : 2–4 hours

The methyl group in α-chloropropionyl chloride ensures that the resulting thiazole ring will feature a 5-methyl substituent.

Thiazole Ring Formation via Cyclization with Thiourea

The intermediate 3-(α-chloropropionyl)-1H-indole undergoes cyclization with thiourea to form the thiazole core. This step is conducted in methanol under basic conditions (e.g., sodium hydride or potassium carbonate) at reflux (60–80°C).

Mechanistic Insight

-

Nucleophilic Attack : Thiourea’s sulfur atom attacks the α-carbon of the chloropropionyl group.

-

Ring Closure : Elimination of HCl forms the thiazole ring.

-

Amine Formation : The thiourea’s amine group becomes the 2-amine substituent of the thiazole.

Optimized Parameters

Hydrochloride Salt Preparation

The free base 4-(1H-Indol-3-yl)-5-methyl-thiazol-2-ylamine is converted to its hydrochloride salt by treatment with hydrochloric acid. The amine is dissolved in anhydrous ethanol, and HCl gas is bubbled through the solution until precipitation occurs. The product is filtered and dried under vacuum.

Critical Parameters

Reaction Optimization and Challenges

Solvent and Base Selection

The choice of solvent and base significantly impacts cyclization efficiency:

| Solvent | Base | Yield (%) | Purity (%) |

|---|---|---|---|

| Methanol | Sodium hydride | 71 | 98 |

| Ethanol | Potassium carbonate | 63 | 95 |

| DMF | Triethylamine | 49 | 90 |

Methanol with sodium hydride provides optimal yields due to enhanced nucleophilicity of thiourea and faster HCl elimination.

Byproduct Formation and Mitigation

A common byproduct, 3-(α-chloropropionyl)-1H-indole dimer, forms if reaction temperatures exceed 80°C. This is minimized by:

-

Strict temperature control (±2°C).

-

Use of fresh α-chloropropionyl chloride to prevent hydrolysis.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H-NMR (400 MHz, DMSO-d₆)

-

Indole NH : δ 11.8 ppm (s, 1H).

-

Thiazole H-5 : δ 6.4 ppm (s, 1H).

13C-NMR (100 MHz, DMSO-d₆)

High-Resolution Mass Spectrometry (HRMS)**

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions: 4-(1H-Indol-3-yl)-5-methyl-thiazol-2-ylamine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Medicinal Applications

-

Anticancer Activity :

- Several studies have indicated that compounds containing indole and thiazole moieties exhibit significant anticancer properties. Research has shown that 4-(1H-Indol-3-yl)-5-methyl-thiazol-2-ylamine hydrochloride can inhibit the growth of various cancer cell lines. For instance, a study demonstrated its efficacy against breast cancer cells by inducing apoptosis through the mitochondrial pathway .

- Antimicrobial Properties :

- Anti-inflammatory Effects :

Table 1: Summary of Pharmacological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Antimicrobial | Inhibits growth of Staphylococcus aureus | |

| Anti-inflammatory | Reduces inflammatory markers in animal models |

Case Studies

-

Breast Cancer Research :

- A notable study published in the Journal of Medicinal Chemistry explored the structure-activity relationship of thiazole derivatives, including 4-(1H-Indol-3-yl)-5-methyl-thiazol-2-ylamine hydrochloride. The compound was shown to significantly reduce tumor size in xenograft models, demonstrating its potential as a therapeutic agent for breast cancer treatment .

-

Antimicrobial Testing :

- In a comparative study, 4-(1H-Indol-3-yl)-5-methyl-thiazol-2-ylamine hydrochloride was tested against standard antibiotics. The results indicated that this compound exhibited comparable or superior activity against certain bacterial strains, suggesting its potential as an alternative antimicrobial agent .

Mechanism of Action

The mechanism by which 4-(1H-Indol-3-yl)-5-methyl-thiazol-2-ylamine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The indole and thiazole rings play a crucial role in binding to these targets, leading to biological responses. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural Analog: 3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic Acid ()

- Structural Differences :

- The thiazole ring in this analog has a 4-oxo group and a methylene bridge connecting to the indole’s 2-carboxylic acid substituent.

- In contrast, the target compound features a 5-methyl substitution on the thiazole ring and lacks the oxo group, with the amine directly attached at position 2.

- Synthesis: Synthesized via condensation of 2-aminothiazol-4(5H)-one with 3-formylindole derivatives under acidic conditions . The absence of a methyl group in the thiazole ring reduces steric hindrance but may decrease lipid solubility compared to the target compound.

Structural Analog: 3-(4-Oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-carboxylic Acids ()

- Structural Differences :

- Incorporates a 4-oxo-2-thioxothiazolidine ring fused to the indole scaffold.

- The thioxo and oxo groups introduce electronegative regions, whereas the target compound’s 5-methyl and 2-amine groups enhance nucleophilicity.

- Synthesis: Formed by reacting 3-formylindole derivatives with 4-thioxo-2-thiazolidinone under sodium acetate catalysis . The thiazolidinone core in this analog may confer distinct pharmacokinetic properties, such as altered metabolic stability.

Pharmaceutical Derivative: Pyridoindole-Thiazole Hybrid ()

- Structural Differences :

- Contains a pyrido[4,3-b]indole core with a methylimidazole substituent, differing significantly from the simpler indole-thiazole architecture of the target compound.

- The hydrochloride salt in both compounds suggests shared strategies for improving bioavailability.

Comparative Analysis Table

Key Research Findings

- Steric Considerations : The 5-methyl group introduces steric bulk, which may influence metabolic stability and selectivity in biological systems .

- Synthetic Efficiency : Acid chloride coupling (as used for compound 5b in ) offers higher yields for amine derivatives compared to traditional condensation routes .

Biological Activity

4-(1H-Indol-3-yl)-5-methyl-thiazol-2-ylamine hydrochloride is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, supported by various studies and findings.

- Chemical Name : 4-(1H-Indol-3-yl)-5-methyl-thiazol-2-ylamine hydrochloride

- Molecular Formula : C12H12ClN3S

- Molecular Weight : 265.76 g/mol

- CAS Number : 50825-19-9

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of indole-based thiazole derivatives, including 4-(1H-Indol-3-yl)-5-methyl-thiazol-2-ylamine hydrochloride. The compound has demonstrated notable activity against various bacterial strains.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

A study evaluating twenty-nine indole-based thiazole derivatives found that:

- MIC Range : 0.06–1.88 mg/mL

- MBC Range : 0.12–3.75 mg/mL

The specific activity of the compound was assessed against both Gram-positive and Gram-negative bacteria, showing promising results against resistant strains.

| Compound | Target Bacteria | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|---|

| 5e | Bacillus cereus | 0.12 | 0.23 |

| 5x | Salmonella Typhimurium | 0.06 | Not specified |

| 5m | Staphylococcus aureus | 0.06 | 0.12 |

The compound exhibited superior activity against Staphylococcus aureus and Bacillus cereus, outperforming conventional antibiotics like ampicillin in some cases .

Anticancer Activity

In addition to its antimicrobial properties, studies have indicated that compounds similar to 4-(1H-Indol-3-yl)-5-methyl-thiazol-2-ylamine hydrochloride possess cytotoxic effects against cancer cell lines.

Cytotoxicity Studies

In vitro assays on various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer), revealed:

- IC50 Values : Ranged from approximately 2.32 µg/mL to over 10 µg/mL depending on the derivative structure.

The mechanism of action appears to involve the induction of apoptotic pathways in cancer cells, suggesting potential for therapeutic applications in oncology .

Structure-Activity Relationship (SAR)

The biological activity of indole-based thiazole derivatives is significantly influenced by their structural modifications. Key findings include:

- Substituent Positioning : The presence and position of methyl or amino groups on the thiazole ring affect antimicrobial potency.

- Indole Ring Modifications : Modifications on the indole ring can enhance or diminish activity, indicating that careful structural design is crucial for optimizing efficacy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 4-(1H-Indol-3-yl)-5-methyl-thiazol-2-ylamine hydrochloride?

- Answer : The compound can be synthesized via cyclocondensation of 3-formyl-1H-indole derivatives with aminothiazole precursors. A typical protocol involves refluxing reactants in acetic acid with sodium acetate as a catalyst, followed by hydrochloride salt formation. Reaction conditions (e.g., 3–5 hours at 100°C) and stoichiometric ratios (1.0–1.1 equiv) are critical for optimizing yield . Characterization often includes ¹H-NMR to confirm the indole-thiazole linkage and EI-MS to verify molecular weight .

Q. What spectroscopic and chromatographic techniques are recommended for structural validation?

- Answer :

- ¹H-NMR : Analyze aromatic proton environments (δ 6.5–8.5 ppm for indole and thiazole protons).

- EI-MS : Confirm molecular ion peaks (e.g., [M+H]⁺ or [M-Cl]⁺ for hydrochloride salts).

- HPLC-UV : Assess purity (>95% recommended for biological assays) using C18 columns and acetonitrile/water gradients .

Q. How should researchers handle and store this compound to ensure stability?

- Answer : Store at -20°C in airtight, light-protected containers under inert gas (e.g., argon). Desiccants should be used to prevent hydrolysis. Periodic purity checks via TLC (silica gel, ethyl acetate/hexane eluent) or HPLC are advised .

Advanced Research Questions

Q. How can contradictory biological activity data across studies be systematically addressed?

- Answer :

- Standardization : Use established cell lines (e.g., HeLa or HEK293) with positive controls (e.g., doxorubicin for cytotoxicity).

- Statistical rigor : Apply ANOVA or mixed-effects models to account for inter-experimental variability .

- Orthogonal assays : Cross-validate results using enzymatic inhibition assays (e.g., kinase activity) and cell-based viability tests (e.g., MTT assay) .

Q. What experimental design principles are critical for environmental stability studies?

- Answer :

- Controlled simulations : Expose the compound to varying pH (3–10), temperatures (4–40°C), and UV light.

- Degradation monitoring : Use LC-MS to quantify parent compound loss and identify degradation products (e.g., hydrolyzed indole derivatives).

- Biotic/abiotic controls : Include sterile buffers and microbial consortia to differentiate between enzymatic and non-enzymatic breakdown .

Q. How can synthetic yield of the hydrochloride salt be optimized?

- Answer :

- Acid addition : Titrate HCl gradually (pH 2–3) during salt formation to avoid oversaturation.

- Crystallization : Use ethanol/water mixtures (70:30 v/v) at 4°C for slow crystal growth.

- Yield enhancement : Employ rotary evaporation under reduced pressure to concentrate the product phase .

Methodological Considerations for Data Interpretation

- Synthetic Challenges : Impurities from incomplete cyclization (e.g., unreacted formylindole) can skew bioactivity results. Purify via column chromatography (silica gel, chloroform/methanol gradient) before assays .

- Analytical Pitfalls : Hydrochloride salts may exhibit hygroscopicity, affecting mass measurements. Dry samples under vacuum (24 hours) prior to analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.